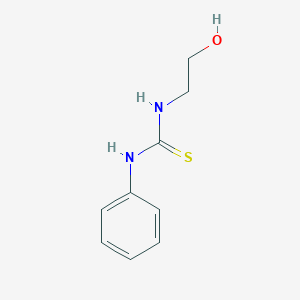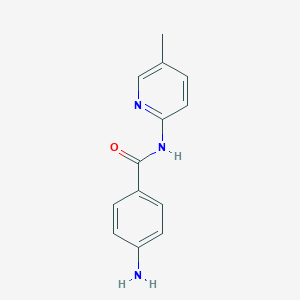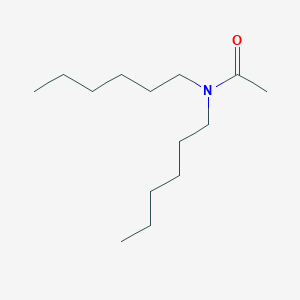
Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
説明
Thiourea derivatives are a class of compounds that have garnered significant attention in various fields of chemistry due to their versatile applications. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms. The thiourea derivatives discussed in the provided papers exhibit a range of properties and have been studied for their potential use as chiral solvating agents, catalysts, therapeutic agents, and in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For instance, one study describes the preparation of a thiourea derivative by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which was then used as a chiral solvating agent for NMR spectroscopy . Another paper details the synthesis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, which was characterized by various analytical techniques . These synthetic routes are crucial for producing thiourea derivatives with specific structural features that are required for their intended applications.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often complex, with multiple functional groups contributing to their overall conformation and reactivity. For example, the structure of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was elucidated using single-crystal X-ray diffraction, revealing dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonds . The flexibility and intramolecular transformations of these compounds have also been studied using NMR spectroscopy and quantum chemical simulations, as seen in the case of N-phenyl,N'-(diisopropoxythiophosphoryl)thiourea .
Chemical Reactions Analysis
Thiourea derivatives participate in a variety of chemical reactions, often acting as catalysts or reagents. For instance, Schreiner's thiourea has been extensively used as an organocatalyst in various organic transformations, leveraging its ability to stabilize developing charges through hydrogen bonding . Additionally, thiourea derivatives have been employed in the cyclization of thioureas with hydroxy groups, leading to the formation of benzothiazole derivatives through oxidative cyclization with thionyl chloride . The hydrophosphonylation of imines catalyzed by chiral thiourea is another example of a reaction that yields enantiomerically enriched alpha-amino phosphonic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding and crystal packing observed in some derivatives, such as N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, affect their vibrational properties and stability . The conformational and tautomeric flexibility of these compounds in solution, as studied through NMR spectroscopy, is indicative of their dynamic behavior and potential for forming various isomers . The ability of thiourea derivatives to form stable complexes with other molecules, as seen in their use as chiral solvating agents, is a testament to their versatile chemical properties .
科学的研究の応用
Molecular Structure and Properties
- The molecular structure of certain thiourea derivatives, including the title compound, has been analyzed, revealing specific spatial arrangements and hydrogen bonding patterns. For instance, in one derivative, four non-H atoms of the thiourea unit form a nearly planar arrangement, facilitating hydrogen bonding within the molecule and with other molecules in the crystal structure (Maharramov et al., 2011).
Biological Activities and Applications
- Thiourea derivatives exhibit a wide range of biological activities such as analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal properties. The activity of these compounds can be enhanced by complexing with certain transition metal elements (Shadab & Aslam, 2014).
Synthesis and Characterization
- The synthesis and characterization of thiourea derivatives involve the coordination of metal through the sulfur group of the thioamide ligands, forming structures with specific geometries like square planar. These derivatives have been studied for their potential as catalysts and in supramolecular chemistry due to their anion recognition properties, facilitated by hydrogen bonding (Shadab & Aslam, 2014).
Crystallography and Structural Analysis
- Extensive crystallographic analysis has been conducted on thiourea derivatives to understand their intermolecular interactions and hydrogen bonding patterns, which are crucial for their functional properties and potential applications in various fields, including pharmacology and materials science (Tan & Tiekink, 2020).
Potential Therapeutic Applications
- Some thiourea derivatives have been studied as potential therapeutic agents, for example, in the treatment of tuberculosis. These derivatives exhibit antimicrobial activities and are synthesized by coupling specific aniline derivatives with isothiocyanates (Liav et al., 2008).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCXZZJQPDIXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144510 | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |
CAS RN |
102-12-5 | |
| Record name | N-(2-Hydroxyethyl)-N′-phenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: SUYMR & M2Q | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)




